[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid;N,N-diethylethanamine;methane
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Overview
Description
It is a competitive inhibitor of nucleoside triphosphate diphosphohydrolase 1 (NTPDase1), nucleoside triphosphate diphosphohydrolase 3 (NTPDase3), and nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), with inhibition constants (Ki) of 11, 18, and 12 micromolar, respectively . This compound is used in various scientific research applications, particularly in the study of diseases such as calcific aortic valve disease and asthma .
Chemical Reactions Analysis
ARL67156 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Scientific Research Applications
ARL67156 is widely used in scientific research due to its ability to inhibit ecto-adenosine triphosphatase. Some of its applications include:
Mechanism of Action
ARL67156 exerts its effects by competitively inhibiting ecto-adenosine triphosphatase, specifically targeting nucleoside triphosphate diphosphohydrolase 1, nucleoside triphosphate diphosphohydrolase 3, and nucleotide pyrophosphatase/phosphodiesterase 1 . By inhibiting these enzymes, ARL67156 prevents the breakdown of adenosine triphosphate, thereby increasing its extracellular concentration. This can modulate various cellular processes, including neurotransmission and immune responses .
Comparison with Similar Compounds
ARL67156 is unique in its selective inhibition of ecto-adenosine triphosphatase. Similar compounds include:
Nucleoside triphosphate diphosphohydrolase 1 inhibitors: These compounds also inhibit nucleoside triphosphate diphosphohydrolase 1 but may have different selectivity profiles and inhibition constants.
Nucleoside triphosphate diphosphohydrolase 3 inhibitors: These compounds specifically target nucleoside triphosphate diphosphohydrolase 3 and may exhibit varying degrees of selectivity and potency.
Nucleotide pyrophosphatase/phosphodiesterase 1 inhibitors: These inhibitors target nucleotide pyrophosphatase/phosphodiesterase 1 and may differ in their chemical structure and mechanism of action.
ARL67156 stands out due to its balanced inhibition of multiple ecto-adenosine triphosphatase enzymes, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C22H43Br2N6O12P3 |
---|---|
Molecular Weight |
836.3 g/mol |
IUPAC Name |
[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid;N,N-diethylethanamine;methane |
InChI |
InChI=1S/C15H24Br2N5O12P3.C6H15N.CH4/c1-3-21(4-2)12-9-13(19-6-18-12)22(7-20-9)14-11(24)10(23)8(33-14)5-32-37(30,31)34-36(28,29)15(16,17)35(25,26)27;1-4-7(5-2)6-3;/h6-8,10-11,14,23-24H,3-5H2,1-2H3,(H,28,29)(H,30,31)(H2,25,26,27);4-6H2,1-3H3;1H4/t8-,10-,11-,14-;;/m1../s1 |
InChI Key |
XUYLAAZWRFIWPF-JQCMHQHXSA-N |
Isomeric SMILES |
C.CCN(CC)CC.CCN(CC)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Br)Br)O)O)O |
Canonical SMILES |
C.CCN(CC)CC.CCN(CC)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Br)Br)O)O)O |
Origin of Product |
United States |
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